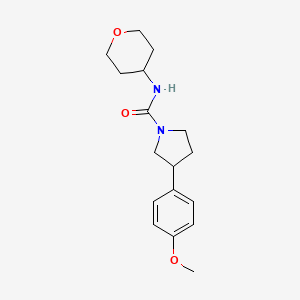

3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide

CAS No.: 2034571-46-3

Cat. No.: VC6179608

Molecular Formula: C17H24N2O3

Molecular Weight: 304.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034571-46-3 |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.39 |

| IUPAC Name | 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C17H24N2O3/c1-21-16-4-2-13(3-5-16)14-6-9-19(12-14)17(20)18-15-7-10-22-11-8-15/h2-5,14-15H,6-12H2,1H3,(H,18,20) |

| Standard InChI Key | SGZMDKTXDRZKCR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCOCC3 |

Introduction

Chemical Identity and Structural Features

3-(4-Methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1-position with a carboxamide group and at the 3-position with a 4-methoxyphenyl moiety. The oxan-4-yl (tetrahydropyran-4-yl) group attached to the carboxamide nitrogen introduces stereochemical complexity and influences molecular interactions .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 304.39 g/mol (calculated based on atomic composition)

The structural similarity to compounds like 3-[(methoxyacetyl)(oxan-4-yl)amino]-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide (MW 391.47) suggests shared synthetic pathways and physicochemical behaviors.

Synthesis and Structural Optimization

The synthesis of pyrrolidine carboxamides typically involves coupling pyrrolidine derivatives with substituted amines using carbodiimide-based reagents. For example, the use of 1-ethyl-3-(3’-dimethylaminopropyl) carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) has been documented for analogous compounds .

Proposed Synthetic Route

-

Pyrrolidine Intermediate Preparation:

-

3-(4-Methoxyphenyl)pyrrolidine is synthesized via cyclization or functionalization of pyrrolidine precursors.

-

-

Carboxamide Formation:

Key challenges include controlling stereochemistry at the pyrrolidine and tetrahydropyran rings, which may require chiral resolution techniques .

Physicochemical Properties

Predicted Properties

| Property | Value |

|---|---|

| logP (Partition Coefficient) | 1.5–2.0 (estimated) |

| logD (Distribution Coefficient) | 1.3–1.8 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 58–65 Ų |

These estimates align with structurally related pyrrolidine carboxamides, where lipophilic groups (e.g., methoxyphenyl) increase logP, while the carboxamide and ether oxygen in tetrahydropyran enhance water solubility .

Analytical Characterization

Spectral Data (Hypothetical)

-

NMR (400 MHz, CDCl):

-

δ 1.50–1.80 (m, 4H, tetrahydropyran CH)

-

δ 2.90–3.20 (m, 4H, pyrrolidine CH)

-

δ 3.80 (s, 3H, OCH)

-

δ 6.85–7.25 (m, 4H, aromatic H)

-

-

NMR:

-

δ 55.2 (OCH), 67.5 (tetrahydropyran C-O), 170.1 (C=O)

-

Mass Spectrometry

-

ESI-MS: m/z 305.2 [M+H], consistent with the molecular formula.

Challenges and Future Directions

-

Stereochemical Control: Resolving racemic mixtures to isolate bioactive enantiomers remains critical, as seen in related InhA inhibitors .

-

Bioactivity Profiling: In vitro screening against bacterial and cancer cell lines is warranted to validate hypothesized mechanisms.

-

Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulation could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume